1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin
Description
Context of PCDD Congeners and Isomers
The basic structure of a dibenzo-p-dioxin (B167043) consists of two benzene (B151609) rings connected by two oxygen atoms. Chlorine atoms can attach to this structure at any of the eight available positions, numbered 1 through 4 and 6 through 9. The term congeners refers to all members of the PCDD family, which total 75 distinct compounds. wikipedia.org Congeners that have the same number of chlorine atoms but differ in their placement on the dibenzo-p-dioxin structure are known as isomers .
PCDDs are categorized into homologue groups based on the number of chlorine atoms. For instance, the hexachlorodibenzo-p-dioxin (HxCDD) homologue group consists of all PCDD molecules containing six chlorine atoms. Within this group, there are 10 different isomers, each with a unique arrangement of these six chlorine atoms. The compound of focus, 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin, is one of these 10 HxCDD isomers.
Significance of Hexachlorodibenzo-p-dioxin Isomers in Environmental Research
The environmental significance of PCDD isomers is largely determined by the specific positions of the chlorine atoms on the molecule's structure. wikipedia.org Research has overwhelmingly focused on a small number of "dioxin-like" congeners that exhibit significant toxicity. researchgate.net These are the 17 congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. alsglobal.eu The most studied of all dioxins is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org
Hexachlorodibenzo-p-dioxin isomers that are substituted at the 2, 3, 7, and 8 positions, such as 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD, are of considerable interest in environmental research due to their persistence and "dioxin-like" toxicity. researchgate.net Conversely, isomers that lack the 2,3,7,8-substitution pattern, such as this compound, are generally considered to be of lower toxicological significance. wikipedia.org As a result, there is a substantial lack of specific research and experimental data for many of the non-2,3,7,8-substituted isomers, including 1,2,4,6,7,9-HCDD.
Due to the limited availability of experimental data for this compound, its physicochemical properties are often estimated using Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models use the chemical's structure to predict its properties. The following table presents estimated physicochemical properties for this compound.
Interactive Data Table: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Unit |
| Molecular Formula | C₁₂H₂Cl₆O₂ | |
| Molecular Weight | 390.86 | g/mol |
| Melting Point | Not available | °C |
| Boiling Point | Not available | °C |
| Water Solubility | Very low | mg/L |
| Log Kow (Octanol-Water Partition Coefficient) | High | |
| Vapor Pressure | Very low | mm Hg |
Note: The values in this table are estimations based on QSPR models due to the lack of available experimental data for this specific isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,6,7,9-hexachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDQMWAWFTDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074042 | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-62-8 | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS455BPQ7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Emission Pathways of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin
Industrial Byproduct Formation Mechanisms
1,2,4,6,7,9-HCDD is not commercially produced but arises as a contaminant in the manufacturing of certain chlorinated organic chemicals.
The synthesis of chlorophenols, which are used as intermediates in the production of pesticides and preservatives, is a significant source of 1,2,4,6,7,9-HCDD. The formation occurs through the condensation of chlorophenol precursors under specific temperature and pressure conditions.
For instance, the production of 2,4,5-trichlorophenol (B144370) has been identified as a pathway for the formation of various PCDD isomers. While the primary product of dimerization of 2,4,5-trichlorophenol is the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), other isomers, including hexachlorodibenzo-p-dioxins, can also be formed through more complex reactions involving chlorinated phenoxy radicals. psu.edu The specific substitution pattern of the resulting dioxin is dependent on the reaction conditions and the specific chlorophenol precursors involved.
Similarly, technical-grade pentachlorophenol (B1679276) (PCP), a wood preservative, has been found to contain a variety of PCDD congeners, including HCDDs. The manufacturing process of PCP can lead to the formation of these dioxins through the self-condensation of PCP molecules or the reaction of PCP with other chlorinated phenols present as impurities.
The general mechanism involves the dimerization of chlorophenate radicals, followed by cyclization to form the dibenzo-p-dioxin (B167043) structure. The degree and position of chlorination on the final molecule are determined by the starting chlorophenol molecules.
The synthesis of other chlorinated organic compounds can also lead to the unintentional formation of 1,2,4,6,7,9-HCDD. These processes often involve high temperatures, pressures, and the presence of chlorine and a carbon source, which are the fundamental ingredients for dioxin formation. The reaction of the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) with free chlorine, for example, can lead to the formation of various chlorinated organic compounds, including chlorophenols that can act as precursors to PCDDs. nih.gov
The table below summarizes the key industrial processes associated with the formation of 1,2,4,6,7,9-HCDD.
| Industrial Process | Precursor Compounds | Formation Pathway |
| 2,4,5-Trichlorophenol Synthesis | 1,2,4,5-Tetrachlorobenzene | Condensation of chlorophenol intermediates |
| Pentachlorophenol (PCP) Production | Hexachlorobenzene | Self-condensation and cross-condensation of chlorophenols |
| Herbicide Manufacturing (e.g., 2,4,5-T) | 2,4,5-Trichlorophenol | Impurity formation during synthesis |
Combustion-Derived Emissions
Combustion processes, particularly those involving chlorinated materials, are a major source of 1,2,4,6,7,9-HCDD emissions to the atmosphere.
Municipal solid waste and hazardous waste incinerators are significant sources of PCDD/F emissions, including 1,2,4,6,7,9-HCDD. researchgate.neteuropa.eu The complex mixture of materials in waste streams, including plastics (like PVC), paper, and organic matter, provides the necessary chlorine and carbon sources for dioxin formation during combustion. nih.gov The formation can occur in the gas phase at high temperatures or on the surface of fly ash particles at lower temperatures in the post-combustion zone.
The congener profile of PCDD/Fs from incinerators can vary depending on the waste composition and the operational conditions of the incinerator. Research has shown that highly chlorinated dioxins are often formed in significant amounts during waste incineration. researchgate.net
De novo synthesis is a critical pathway for the formation of PCDD/Fs on fly ash in the cooling zones of incinerators, typically in the temperature range of 200-450°C. epa.gov This process involves the formation of dioxins from elemental carbon and a chlorine source (like HCl or inorganic chlorides) in the presence of oxygen and a metal catalyst (often copper). The carbon structure of the fly ash acts as a template for the formation of the dibenzo-p-dioxin backbone, which is subsequently chlorinated. The specific isomers formed, including 1,2,4,6,7,9-HCDD, are influenced by the reaction temperature, the composition of the fly ash, and the residence time in the formation window.
In addition to de novo synthesis, PCDD/Fs are formed from the chemical transformation of precursor compounds during combustion. core.ac.uk These precursors are chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, which can be present in the waste feed or formed as products of incomplete combustion. These precursors can then undergo gas-phase or surface-catalyzed reactions to form PCDD/Fs. The condensation of two chlorophenol molecules is a well-established mechanism for PCDD formation. core.ac.uknih.gov The specific substitution pattern of the resulting HCDD isomer is determined by the structure of the reacting precursor molecules.
The following table outlines the key aspects of combustion-derived formation of 1,2,4,6,7,9-HCDD.
| Formation Pathway | Description | Key Factors |
| Waste Incineration | Thermal decomposition and recombination of organic and chlorinated materials in waste. | Waste composition (e.g., PVC content), combustion efficiency, temperature. |
| De Novo Synthesis | Formation from elemental carbon, a chlorine source, and oxygen on fly ash surfaces. | Temperature (200-450°C), fly ash composition (carbon, metal catalysts), residence time. |
| Precursor Formation | Gas-phase or surface-catalyzed reactions of chlorinated aromatic precursors. | Presence of precursors (chlorophenols, chlorobenzenes), temperature, catalysts. |
Natural and Unintentional Formation Routes
The compound 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,7,9-HxCDD) is not produced commercially and has no known technical use. Its presence in the environment is a result of unintentional formation as a byproduct in various industrial and thermal processes, as well as through natural phenomena. Polychlorinated dibenzo-p-dioxins (PCDDs), the family of compounds to which 1,2,4,6,7,9-HxCDD belongs, are primarily formed as unwanted byproducts when chlorinated materials are involved in combustion or other high-temperature processes. epa.gov
Major unintentional formation routes include the manufacturing of chlorinated chemicals and high-temperature combustion. Natural processes such as forest fires and volcanic eruptions can also contribute to the formation of PCDDs, although these sources are generally considered to be less significant than anthropogenic ones. cdc.gov The formation mechanisms are complex and can be broadly categorized into two main pathways: precursor condensation and de novo synthesis. The precursor pathway involves the chemical transformation of chlorinated precursor compounds, such as chlorophenols, at elevated temperatures. The de novo synthesis involves the formation of PCDDs from elemental carbon, a chlorine source, and oxygen on a fly ash surface, typically in the post-combustion zone of incinerators. haz-map.com
Industrial Chemical Production
A significant historical and ongoing source for the unintentional formation of hexachlorodibenzo-p-dioxin (HxCDD) isomers is the production of the wood preservative and pesticide, pentachlorophenol (PCP). nih.gov Technical-grade PCP is known to be contaminated with a variety of PCDDs and polychlorinated dibenzofurans (PCDFs). researchgate.netscirp.org The manufacturing process, which involves the multi-stage chlorination of phenol, can create conditions conducive to the formation of these byproducts. epa.gov
Analyses of commercial PCP have consistently identified isomers of hexachlorodibenzo-p-dioxin (HxCDD), heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (B131699) (OCDD) as the predominant PCDD contaminants. researchgate.netepa.gov While much of the regulatory and research focus has been on the highly toxic 2,3,7,8-substituted congeners, non-2,3,7,8-substituted isomers such as 1,2,4,6,7,9-HxCDD are also formed. A 1978 report from a U.S. Environmental Protection Agency study group identified physical properties for the 1,2,4,6,7,9-HxCDD isomer, confirming its presence as a contaminant in commercial PCP formulations.
Table 1: Physical Properties of this compound
This table presents key physical and chemical properties for the specific isomer 1,2,4,6,7,9-HxCDD.
| Property | Value |
| Molecular Weight | 390.86 |
| Melting Point (°C) | 240 |
| "p" Value | 0.88 |
| Estimated Vapor Pressure (mmHg) | 6.6 x 10⁻⁷ |
| UV Max (in CHCl₃, nm) | 310 |
Thermal and Combustion Processes
Combustion processes are a major source of PCDD/PCDF emissions to the environment. env.go.jp These sources include:
Municipal solid waste incineration
Hazardous waste incineration
Metallurgical processes (e.g., steel production in electric arc furnaces, secondary copper and aluminum smelting) epa.gov
Cement kilns
Biomass burning epa.gov
During combustion, complex mixtures of PCDD and PCDF isomers are formed. The specific congener profile of these emissions can vary significantly depending on the fuel, combustion conditions (temperature, oxygen levels), and the presence of catalysts like copper. epa.gov HxCDD isomers are routinely detected in the flue gas and fly ash from these facilities. env.go.jp However, detailed, quantitative, isomer-specific data for 1,2,4,6,7,9-HxCDD are limited in the scientific literature. Most analytical studies provide concentrations for the total HxCDD homologue group or focus specifically on the 2,3,7,8-substituted congeners (e.g., 1,2,3,6,7,8-HxCDD, 1,2,3,7,8,9-HxCDD, and 1,2,3,4,7,8-HxCDD) due to their established toxicity. cdc.gov The non-2,3,7,8-substituted congeners, like 1,2,4,6,7,9-HxCDD, are generally considered less toxic and are often not individually quantified in routine monitoring.
Environmental Dynamics and Distribution of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin
Atmospheric Transport and Deposition
Atmospheric transport is a primary mechanism for the widespread distribution of PCDDs from their sources. epa.gov The properties of 1,2,4,6,7,9-HxCDD influence its behavior in the atmosphere, including its partitioning between gas and particle phases and its subsequent removal via deposition.
Due to their low volatility, higher chlorinated dioxins such as hexachlorodibenzo-p-dioxins are predominantly associated with particulate matter in the atmosphere. cdc.gov This partitioning behavior is a critical determinant of their atmospheric residence time and transport distance. The distribution between the gas phase and particulate phase is influenced by factors such as ambient temperature, the concentration and nature of atmospheric particles, and the specific properties of the dioxin congener. For HxCDD congeners, the majority of the compound is expected to be sorbed to airborne particles rather than existing in the vapor phase. This high partitioning ratio to ambient particulate matter is a characteristic feature of tetra-, penta-, and hexa-chlorinated congeners. cdc.gov
The removal of HxCDDs from the atmosphere occurs through both wet and dry deposition. Wet deposition involves the scavenging of both vapor-phase and particle-bound compounds by precipitation (rain, snow, fog). Dry deposition refers to the gravitational settling of particulate matter and the direct transfer of gases to the Earth's surface. Given that 1,2,4,6,7,9-HxCDD is primarily bound to atmospheric particles, dry deposition is a significant removal pathway. nih.gov Wet deposition also contributes to its removal from the atmosphere, washing out particle-associated dioxins. nih.gov
The association of higher chlorinated PCDDs with fine atmospheric particles facilitates their long-range transport. cdc.gov These particles can remain suspended in the atmosphere for extended periods, allowing for transport over vast distances from emission sources to remote regions. envirocomp.com While lower chlorinated PCDDs may degrade in the atmosphere within days, the higher chlorinated congeners are more persistent, making them susceptible to long-range transport. cdc.gov This phenomenon contributes to the presence of compounds like HxCDDs in remote ecosystems, far from any direct sources. envirocomp.com
Aquatic System Partitioning
In aquatic environments, the behavior of 1,2,4,6,7,9-HxCDD is dominated by its high hydrophobicity, leading to its rapid partitioning from the water column to sediments and suspended solids.
Table 1: Partitioning Coefficients for Dioxin Compounds
This table presents octanol-water (Kow) and organic carbon-water (B12546825) (Koc) partition coefficients for dioxin compounds. These values indicate the tendency of a chemical to partition into organic phases (like sediment or biota) from water.
| Compound/Group | Log Kow Range | Log Koc Range | Source(s) |
| TCDD | 6.5 - 8.0 | 6.5 - 7.5 | epa.gov |
| Dioxin-like Compounds | - | 7.5 - >9.0 (with black carbon) | nih.gov |
| 1,2,3,7,8,9-HxCDD | - | 5.62 (Estimated Koc of 420,000) | nih.gov |
The interface between bottom sediment and the overlying water column is a dynamic zone for hydrophobic pollutants like 1,2,4,6,7,9-HxCDD. Sediments act as the primary sink and long-term reservoir for these compounds. nih.gov Pollutants can be exchanged between the sediment solid phase and the pore water (the water held in the spaces between sediment particles). nih.gov The concentration of dioxins in pore water is in a state of equilibrium with the sediment solids. nih.gov Processes such as bioturbation (mixing of sediments by organisms) and resuspension of sediments by currents can reintroduce particle-bound HxCDD into the water column, making it available for further transport or uptake by organisms. However, due to strong adsorption, the concentration of HxCDD dissolved in the water column is expected to remain extremely low. The disequilibrium observed between dioxin concentrations in fish and sediment is influenced by the complex dynamics at the sediment-water interface and the bioavailability of the compound. epa.gov
Table 2: Biota-Sediment Accumulation Factors (BSAFs) for TCDD
BSAF values relate the concentration of a chemical in an organism (normalized to lipid content) to its concentration in sediment (normalized to organic carbon). It indicates the potential for a chemical to accumulate in organisms from sediment. Data for 1,2,4,6,7,9-HxCDD is not available, so data for TCDD is provided for context.
| Organism | BSAF Range | Predicted Equilibrium BSAF | Source(s) |
| Fish | 0.03 - 0.30 | ~1.0 or slightly greater | epa.gov, nih.gov |
Soil and Terrestrial Environment Mobility
The mobility of 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin (1,2,4,6,7,9-HxCDD) in the terrestrial environment is significantly restricted by its strong tendency to adsorb to soil particles. As with other highly chlorinated dioxins, its physicochemical properties dictate its behavior, leading to high persistence and low mobility in soil matrices.
Soil Adsorption and Mobility Characteristics
Polychlorinated dibenzo-p-dioxins (PCDDs) as a class are characterized by large soil adsorption coefficients, which results in low mobility in soil surfaces. cdc.gov This strong adsorption is primarily driven by the compound's high lipophilicity (hydrophobicity). The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic substances in soil; a high Koc value indicates a strong affinity for the organic carbon fraction of soil and, consequently, limited movement.
Table 1: Organic Carbon-Water Partition Coefficients (Koc) for Selected PCDD Congeners
| Compound | Mean Koc (L/kg) | Log Koc |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 5.4 x 10⁶ | 6.73 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1.3 x 10⁷ | 7.11 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1.1 x 10⁷ | 7.04 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1.1 x 10⁷ | 7.04 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1.1 x 10⁷ | 7.04 |
Data for illustrative purposes, sourced from scientific literature and databases for closely related dioxin congeners. ca.gov
Partitioning to Vegetation Surfaces
The transfer of 1,2,4,6,7,9-HxCDD from the environment to vegetation occurs through two primary pathways: atmospheric deposition onto the surfaces of shoots and leaves, and root uptake and subsequent translocation from contaminated soil.
Atmospheric deposition is considered the principal source of dioxins found in the aerial parts of plants, especially in urban or industrial areas where these compounds are present in the air. clu-in.org Due to their low volatility, higher chlorinated congeners like HxCDDs are associated with particulate matter, which can be deposited onto plant surfaces. cdc.gov
Root uptake from soil is generally a less significant pathway for highly chlorinated dioxins. clu-in.org The same strong adsorption to soil organic matter that limits mobility also reduces the bioavailability of the compound for plant uptake. While contaminants can be taken up by roots, the efficiency of this process and the subsequent translocation to the shoots (stems and leaves) is typically low for compounds with high lipophilicity. clu-in.org Studies on various crops have shown that while dioxins can be detected in roots, very little is moved to the edible, above-ground portions of the plant. The transfer from root to shoot is highly dependent on the specific plant species. clu-in.org
Environmental Persistence and Half-Life Studies
1,2,4,6,7,9-HxCDD, like other higher chlorinated dioxins, is highly persistent in the environment. cdc.govepa.gov Its chemical stability and resistance to degradation processes result in long environmental half-lives, particularly in soil and sediment.
Factors Influencing Degradation Rates in Different Media
The degradation of 1,2,4,6,7,9-HxCDD is a slow process governed by several factors, including the environmental medium (air, water, soil), the presence of sunlight, and microbial activity.
Photodegradation : In the atmosphere and on surfaces exposed to sunlight, photodegradation (or photolysis) is an important degradation pathway. cdc.gov The rate of this process can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). Research on the closely related isomer 1,2,3,6,7,8-HxCDD demonstrated that photocatalytic degradation is much faster than direct photolysis. nih.gov The rate of degradation generally decreases as the number of chlorine atoms on the dioxin molecule increases. nih.gov In aquatic systems, photolysis can occur in surface waters, but its effectiveness is limited because HxCDDs are expected to adsorb strongly to sediment and particulate matter, removing them from the sunlit zone. epa.gov
Table 2: Photodegradation Rate Constants for 1,2,3,6,7,8-HxCDD
| Process | Compound (Amount) | Rate Constant (k, h⁻¹) |
| Direct UV Photolysis | 1,2,3,6,7,8-HxCDD (50 ng) | 0.0666 |
| UV/TiO₂ Photocatalysis | 1,2,3,6,7,8-HxCDD (2000 ng) | 0.2474 |
Data from a study by Wu et al. (2005) on a closely related HxCDD isomer. nih.gov
Atmospheric Degradation : In the atmosphere, HxCDDs can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for heptachlorodibenzo-p-dioxin, a closely related compound, based on this reaction is approximately 12.3 days. wikipedia.org However, because these compounds partition readily to atmospheric particles, they can be removed from the atmosphere via wet and dry deposition before significant degradation occurs, leading to long-range transport. cdc.gov
Bioaccumulation and Food Web Transfer of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin
Uptake and Accumulation in Organisms
The uptake and accumulation of dioxins are largely driven by their lipophilicity (tendency to dissolve in fats) and persistence in the environment. These characteristics lead to their bioaccumulation in the fatty tissues of organisms.
Dioxins are known to bioconcentrate in aquatic organisms from the surrounding water and bioaccumulate from their diet. cdc.gov However, the potential for accumulation varies significantly among different congeners. Research indicates that congeners lacking the 2,3,7,8-chlorine substitution pattern, such as 1,2,4,6,7,9-HxCDD, generally exhibit lower bioaccumulation potential.
Interactive Data Table: General Bioaccumulation Potential of Dioxin Congeners in Aquatic Biota
| Congener Substitution Pattern | Example Congener | General Bioaccumulation Potential | Key Factors |
| 2,3,7,8-Substituted | 2,3,7,8-TCDD | High | High lipophilicity, metabolic stability, persistence. |
| Non-2,3,7,8-Substituted | 1,2,4,6,7,9-HxCDD | Low to Moderate | Lower binding affinity to the Aryl hydrocarbon receptor (AhR), potentially more susceptible to metabolic breakdown and elimination. frontiersin.orgnih.gov |
| Highly Chlorinated (Hepta/Octa) | OCDD | Lower | Reduced bioavailability due to very high lipophilicity and larger molecular size. epa.gov |
For terrestrial animals, the primary routes of exposure to dioxins are the ingestion of contaminated soil and the consumption of vegetation that has been contaminated through atmospheric deposition. srce.hrnih.gov Once ingested, these lipophilic compounds accumulate in the fatty tissues of wildlife and livestock, such as cattle, goats, and pigs. srce.hr
Studies on the persistence of various dioxin congeners in animals indicate that non-2,3,7,8-substituted isomers are generally retained for shorter periods than their 2,3,7,8-substituted counterparts. Research in marmoset monkeys exposed to a mixture of PCDDs and PCDFs showed that non-2,3,7,8-substituted congeners were present in liver and adipose tissue in relatively minor quantities and were eliminated more rapidly. nih.gov This suggests that 1,2,4,6,7,9-HxCDD would be less persistent in terrestrial biota compared to isomers like 1,2,3,6,7,8-HxCDD.
Trophic Transfer and Biomagnification
Trophic transfer is the movement of contaminants through a food web. Biomagnification is a specific case of trophic transfer where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. eeer.org
Persistent and bioaccumulative substances like many dioxin congeners have the potential to biomagnify. nih.gov This ecological amplification can lead to significantly higher concentrations in top predators compared to the base of the food web. However, the degree of biomagnification is highly congener-specific.
Limited information is available on specific food chain multipliers for 1,2,4,6,7,9-HxCDD. Given its structural characteristics and inferred lower bioaccumulation potential, it is expected to have a lower biomagnification factor (BMF) and less significant trophic transfer compared to the more persistent 2,3,7,8-substituted congeners. frontiersin.org For example, studies in Lake Ontario have shown significant biomagnification of 2,3,7,8-TCDD between fish and fish-eating birds. epa.gov In contrast, compounds that are more readily metabolized or have lower bioavailability show less potential for amplification in the food web.
The potential for a chemical to bioaccumulate varies between species due to differences in physiology, diet, habitat, and metabolic capacity. The ability to metabolize and excrete specific dioxin congeners can significantly influence the resulting body burden.
For dioxins, bioaccumulation potential is strongly linked to the 2,3,7,8-substitution pattern, which confers metabolic stability. Congeners that lack this specific arrangement, including 1,2,4,6,7,9-HxCDD, are generally more susceptible to metabolic processes that facilitate their excretion. nih.gov Therefore, the species-specific bioaccumulation potential for 1,2,4,6,7,9-HxCDD is predicted to be substantially lower than that of the more toxic HxCDD isomers (e.g., 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD) across different species.
Interactive Data Table: Comparative Bioaccumulation Characteristics of HxCDD Isomers
| Isomer | Substitution Pattern | Expected Bioaccumulation Potential | Rationale |
| 1,2,3,6,7,8-HxCDD | 2,3,7,8-Substituted | High | Metabolically stable, high persistence in tissues. epa.gov |
| 1,2,3,7,8,9-HxCDD | 2,3,7,8-Substituted | High | Metabolically stable, high persistence in tissues. epa.gov |
| 1,2,4,6,7,9-HxCDD | Non-2,3,7,8-Substituted | Low | Lacks the key 2,3,7,8 chlorine pattern, suggesting lower persistence and higher potential for metabolic excretion. frontiersin.orgnih.gov |
Human Exposure Pathways (General)
For the general population, the overwhelming majority of exposure to dioxins, including HxCDD congeners, occurs through diet. cdc.govtaylorfrancis.com It is estimated that over 90% of human background exposure comes from the consumption of foods, particularly those high in animal fats. who.int
These compounds accumulate in the fat of livestock, poultry, and fish, which then enter the human food supply. srce.hr Major dietary sources include meat, dairy products, eggs, and fish. srce.hrwho.int Because dioxins are environmentally persistent, they can be found at low levels in a wide variety of food products. Other potential routes of exposure, such as inhalation of contaminated air and dermal contact, are considered minor pathways for the general public compared to dietary intake. cdc.gov
Dietary Intake Considerations
For the general population, the primary route of exposure to dioxins is through the consumption of contaminated food. who.int It is estimated that over 90% of human exposure occurs through the diet, particularly from foods of animal origin. who.intfsai.ie
The process begins when dioxins, released into the environment from industrial and combustion processes, settle onto soil, water, and vegetation. canada.ca These contaminants are then ingested by animals. Because 1,2,4,6,7,9-HxCDD is fat-soluble, it is not easily excreted and instead accumulates in the animal's adipose tissues (fat). ifst.orgwho.int As smaller animals are consumed by larger ones, the concentration of the dioxin becomes increasingly magnified at higher trophic levels.
This biomagnification leads to the presence of hexachlorodibenzo-p-dioxins in a variety of common foodstuffs. The highest levels are typically found in fatty foods such as:
Meat and meat products who.intusda.gov
Dairy products who.int
Fish and shellfish who.int
Eggs fsai.ie
Fish, in particular, can accumulate these compounds from contaminated sediments and water, making them a significant potential source of dietary exposure. epa.gov While many national authorities have programs to monitor the food supply for dioxins, specific data quantifying the concentration of the 1,2,4,6,7,9-HxCDD isomer is often limited, as monitoring frequently focuses on the most toxic congeners or the total toxic equivalency (TEQ) of a mixture of dioxin-like compounds. who.intepa.gov
Table 1: Primary Dietary Sources of Dioxin Contamination
| Food Category | Mechanism of Contamination |
|---|---|
| Meat (Beef, Pork, Poultry) | Ingestion of contaminated feed and forage, leading to bioaccumulation in animal fat. ifst.orgusda.gov |
| Fish and Shellfish | Bioconcentration from contaminated water and bioaccumulation from consuming smaller organisms in the aquatic food web. epa.gov |
| Dairy Products (Milk, Butter, Cheese) | Transfer of the compound from the cow's body fat into milk fat during lactation. fsai.ie |
| Eggs | Accumulation in the fatty yolk of eggs from hens exposed to contaminated feed. fsai.ie |
Occupational and Incidental Exposures
While dietary intake is the main exposure pathway for the general public, certain occupations and scenarios can lead to higher levels of exposure to 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin. cdc.gov This congener is not produced commercially but exists as an unintentional byproduct of various industrial processes. ontosight.aiwikipedia.org
A primary source of occupational exposure is linked to the production and use of the wood preservative pentachlorophenol (B1679276) (PCP). haz-map.com Technical-grade PCP formulations are known to contain a variety of dioxin isomers as impurities, with hexachlorodibenzo-p-dioxins being among the predominant contaminants. cdc.govnih.gov Workers in facilities that manufactured or used PCP for treating wood products like utility poles and railroad ties could have been exposed. cdc.gov
Other significant industrial sources that can generate HxCDDs as byproducts include:
Waste Incineration: Combustion of municipal solid waste and industrial materials can create dioxins if chlorine and organic matter are present. ontosight.aicanada.ca
Pulp and Paper Manufacturing: The use of chlorine for bleaching paper pulp has historically been a source of dioxin formation. ontosight.ai
Chemical Manufacturing: Production of certain chlorinated pesticides and herbicides can result in the unintentional formation of dioxins. ontosight.aihaz-map.com
In these industrial settings, exposure can occur through two main routes: inhalation of contaminated airborne particles, dust, or vapors, and direct dermal (skin) contact with contaminated products or residues. cdc.gov Studies of workers in PCP manufacturing plants have shown that serum dioxin concentrations tend to increase with the duration of employment, confirming that occupational settings can be a significant source of exposure. nih.gov
Table 2: Potential Sources of Occupational and Incidental Exposure
| Industry/Activity | Primary Exposure Route(s) | Notes |
|---|---|---|
| Pentachlorophenol (PCP) Manufacturing | Inhalation, Dermal Contact | HxCDDs are known impurities in technical-grade PCP. nih.gov |
| Wood Preservation | Inhalation, Dermal Contact | Application of PCP to utility poles, railroad ties, and wharf pilings. cdc.gov |
| Waste Incineration | Inhalation | Unintentional byproduct of burning chlorinated materials. canada.ca |
| Pulp and Paper Mills | Inhalation, Dermal Contact | Associated with chlorine bleaching processes. ontosight.ai |
| Chlorinated Pesticide Production | Inhalation, Dermal Contact | Dioxins can be formed as unintended contaminants. haz-map.com |
Mentioned Chemical Compounds
Analytical Methodologies for 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin Quantification
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of 1,2,4,6,7,9-HxCDD is the preparation and extraction of the analyte from the sample matrix. The primary goal is to efficiently isolate the target compound from complex matrices while minimizing the loss of the analyte and the co-extraction of interfering substances. The choice of technique is highly dependent on the nature of the sample matrix.
Different environmental and biological matrices require specific extraction protocols to ensure optimal recovery of 1,2,4,6,7,9-HxCDD.
Water: For aqueous samples, the primary challenge is the low concentration of the hydrophobic 1,2,4,6,7,9-HxCDD. Common techniques include liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE). SPE is often favored for large sample volumes as it can be semi-automated and is more efficient than LLE. jenck.comresearchgate.net
Soil and Sediment: In soil and sediment samples, 1,2,4,6,7,9-HxCDD is tightly bound to the organic matter. Soxhlet extraction with a solvent such as toluene is a traditional and effective method. thermofisher.com More modern techniques like Accelerated Solvent Extraction (ASE) can also be employed to reduce extraction time and solvent consumption. thermofisher.com To handle high organic content which can clog cleanup columns, a pre-treatment with concentrated sulfuric acid may be used. nih.gov
Biological Tissues: The analysis of biological tissues, such as fish or adipose tissue, is complicated by the high lipid content. The extraction is typically performed using a mixture of polar and non-polar solvents to efficiently remove the lipids. cdc.govmdpi.com Prior to extraction, samples may be freeze-dried and homogenized.
Table 1: Matrix-Specific Extraction Techniques for 1,2,4,6,7,9-HxCDD
| Matrix | Extraction Technique | Key Considerations |
| Water | Solid-Phase Extraction (SPE) | Efficient for large volumes, can be automated. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Requires large volumes of organic solvent. | |
| Soil/Sediment | Soxhlet Extraction | A classic and robust method, often using toluene. thermofisher.com |
| Accelerated Solvent Extraction (ASE) | Faster and uses less solvent compared to Soxhlet. thermofisher.com | |
| Biological Tissue | Solvent Extraction | Requires effective removal of co-extracted lipids. cdc.gov |
Following extraction, the sample extract contains a mixture of the target analyte and a large number of co-extracted interfering compounds. A multi-step cleanup procedure is essential to remove these interferences before instrumental analysis.
Multi-layer Silica Gel Chromatography: This is a common and effective cleanup technique. The column typically contains several layers of silica gel impregnated with different reagents. lcms.czresearchgate.netsigmaaldrich.com For instance, a layer of sulfuric acid-impregnated silica gel is used to oxidize lipids and other organic interferences, while a silver nitrate-impregnated layer removes sulfur-containing compounds. sigmaaldrich.com
Alumina Chromatography: Alumina columns are used to separate polychlorinated dibenzo-p-dioxins (PCDDs) from other chlorinated compounds like polychlorinated biphenyls (PCBs). fujifilm.com
Carbon Column Chromatography: Activated carbon columns are highly effective in isolating planar molecules like PCDDs from non-planar interferences. fujifilm.comnih.gov The PCDDs are adsorbed onto the carbon and then selectively eluted.
Table 2: Common Cleanup and Purification Procedures for 1,2,4,6,7,9-HxCDD Analysis
| Procedure | Purpose | Mechanism |
| Acid/Base Washing | Removal of acidic and basic interferences | Partitioning between organic and aqueous phases. |
| Multi-layer Silica Gel Column | Removal of lipids, sulfur compounds, and other polar interferences | Oxidation and adsorption by chemically modified silica gel. sigmaaldrich.com |
| Alumina Column | Separation from certain classes of chlorinated compounds | Adsorption chromatography based on polarity. fujifilm.com |
| Activated Carbon Column | Isolation of planar molecules (PCDDs) from non-planar compounds | Strong adsorption of planar aromatic compounds. nih.gov |
High-Resolution Gas Chromatography (HRGC) Applications
High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of 1,2,4,6,7,9-HxCDD from its isomers and other closely related compounds. The high resolving power of capillary columns is necessary to achieve the required specificity for accurate quantification.
There are ten hexachlorodibenzo-p-dioxin isomers, and their separation is a significant analytical challenge. Capillary columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) are commonly used for the analysis of PCDDs. dioxin20xx.orgresearchgate.net While these columns can separate many of the HxCDD isomers, complete baseline separation of all 2,3,7,8-substituted congeners from other isomers on a single column can be difficult. chromatographyonline.com Therefore, a secondary confirmation column with a different polarity may be used to ensure the accurate identification and quantification of each isomer. chromatographyonline.com For 1,2,4,6,7,9-HxCDD, its elution relative to other HxCDD isomers on a DB-5 column is well-characterized. researchgate.net
Table 3: Common HRGC Columns for 1,2,4,6,7,9-HxCDD Isomer Separation
| Column Type | Stationary Phase | Key Features |
| DB-5 / DB-5ms | 5% Phenyl-methylpolysiloxane | Standard column for dioxin analysis, provides good separation of many HxCDD isomers. dioxin20xx.orgresearchgate.net |
| SP-2331 | Cyanopropyl siloxane | A more polar column, often used for confirmation of isomer identity. publications.gc.ca |
The retention time of a compound is its characteristic time to travel through the GC column under specific conditions. In the analysis of PCDDs, retention time windows are established for each homolog group (e.g., all HxCDDs) using a mixture of the first and last eluting isomers of that group. publications.gc.ca The identification of 1,2,4,6,7,9-HxCDD is confirmed if its retention time falls within the established HxCDD window. On a DB-5 column, 1,2,4,6,7,9-HxCDD is one of the earliest eluting HxCDD isomers. publications.gc.ca The exact retention time can vary depending on the specific GC conditions such as the temperature program, column length, and carrier gas flow rate. postnova.com
Table 4: Elution Order of Selected HxCDD Isomers on a DB-5 Column
| Elution Order | HxCDD Isomer |
| Early Eluting | 1,2,4,6,7,9-HxCDD / 1,2,4,6,8,9-HxCDD researchgate.netpublications.gc.ca |
| 1,2,3,4,7,8-HxCDD researchgate.net | |
| 1,2,3,6,7,8-HxCDD researchgate.net | |
| Late Eluting | 1,2,3,7,8,9-HxCDD researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification
Due to the extremely low concentrations of 1,2,4,6,7,9-HxCDD in most samples and the potential for interferences, high-resolution mass spectrometry (HRMS) is the required detection technique. nih.govwell-labs.com HRMS provides the necessary sensitivity and selectivity to distinguish the target analyte from background noise and co-eluting compounds.
The quantification of 1,2,4,6,7,9-HxCDD is typically performed using the isotope dilution method. nih.govepa.gov In this technique, a known amount of a stable isotope-labeled analog of the target compound (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) is added to the sample before extraction. epa.govepa.gov This internal standard behaves chemically similarly to the native compound throughout the extraction and cleanup process. By comparing the response of the native analyte to the response of the labeled internal standard, an accurate quantification can be achieved, as this method corrects for any losses of the analyte during sample preparation. nih.gov The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific masses of the molecular ions of the native and labeled HxCDDs. publications.gc.ca For hexachlorinated dioxins, the instrument would monitor for the characteristic isotope cluster of the molecular ion.
Table 5: HRMS Parameters for 1,2,4,6,7,9-HxCDD Quantification
| Parameter | Description |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) publications.gc.ca |
| Monitored Ions | The two most abundant ions in the molecular isotope cluster for native and ¹³C₁₂-labeled HxCDD. |
| Quantification Method | Isotope Dilution jenck.comepa.gov |
| Internal Standard | ¹³C₁₂-labeled HxCDD congener (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) epa.gov |
Isotope Dilution Mass Spectrometry Approaches
Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of dioxins, including 1,2,4,6,7,9-HxCDD. This method provides high accuracy and precision by using isotopically labeled internal standards.
In this approach, a known quantity of a ¹³C-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,4,6,7,9-HxCDD) is added to the sample at the beginning of the analytical procedure. This labeled standard behaves almost identically to the native (unlabeled) compound throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined. This corrects for any losses of the analyte during sample preparation and analysis.
High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the reference technique for IDMS analysis of dioxins, as outlined in methods like U.S. EPA Method 1613. nih.gov This technique offers the high sensitivity and selectivity needed to detect the extremely low concentrations at which these compounds are typically found in environmental and biological matrices. sepscience.com More recently, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has also been recognized as a confirmatory method for dioxin analysis in food and feed. jenck.com
Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for Dioxin Analysis
| Feature | Description |
| Principle | Addition of a known amount of an isotopically labeled internal standard to the sample prior to analysis. |
| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS). sepscience.comjenck.com |
| Internal Standards | ¹³C-labeled analogs of the target dioxin congeners. |
| Advantages | High accuracy and precision, corrects for analyte losses during sample preparation. |
| Application | Quantification of dioxins in various matrices including water, soil, sediment, sludge, and tissue. nih.gov |
Ion Monitoring and Confirmation
In mass spectrometry-based methods for dioxin analysis, specific ions are monitored to ensure the accurate identification and quantification of 1,2,4,6,7,9-HxCDD. For chlorinated compounds, the characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a distinctive cluster of molecular ions.
For hexachlorodibenzo-p-dioxins, the molecular ion cluster will consist of ions corresponding to molecules containing different combinations of ³⁵Cl and ³⁷Cl isotopes. The two most abundant ions in this cluster are typically monitored. The ratio of the intensities of these two ions must fall within a specified tolerance of the theoretical ratio to confirm the presence of the compound.
In addition to monitoring the molecular ions, fragment ions produced by the loss of a COCl group are also often monitored for confirmation. The monitoring of multiple ions with specific intensity ratios significantly reduces the likelihood of false positives from interfering compounds.
Table 2: Illustrative Ion Monitoring Parameters for a Hexachlorodibenzo-p-dioxin
| Ion Type | Description | Purpose |
| Molecular Ion (M+) | The unfragmented molecule with a positive charge. | Primary ion for quantification. |
| Isotope Ion (M+2) | The molecular ion containing one ³⁷Cl isotope in place of a ³⁵Cl. | Confirmation of identity based on isotopic ratio. |
| Fragment Ion | An ion formed by the fragmentation of the molecular ion (e.g., loss of COCl). | Additional confirmation of identity. |
Alternative and Emerging Detection Methods
While IDMS with HRGC/HRMS remains the benchmark, alternative and emerging methods are being developed to provide faster, more cost-effective, and field-portable screening of dioxins.
Immunoassay-Based Techniques
Immunoassays are analytical methods that utilize the specific binding of an antibody to its target antigen. ua.es For dioxin analysis, these techniques are typically used for screening purposes due to their high throughput and lower cost compared to mass spectrometry. nih.gov
The most common format is the enzyme-linked immunosorbent assay (ELISA). nih.gov In a competitive ELISA for dioxins, a sample extract is mixed with an antibody specific to a class of dioxins. This mixture is then added to a microplate well coated with a dioxin-enzyme conjugate. The dioxins in the sample compete with the enzyme-labeled dioxin for binding to the antibody. The amount of enzyme-labeled dioxin that binds to the antibody is inversely proportional to the concentration of dioxins in the sample. A substrate is then added that produces a colored product when it reacts with the enzyme, and the intensity of the color is measured to determine the dioxin concentration.
Table 3: Characteristics of Immunoassay-Based Techniques for Dioxin Detection
| Feature | Description |
| Principle | Specific binding of an antibody to dioxin or dioxin-like compounds. ua.es |
| Common Format | Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov |
| Output | Typically provides a total toxicity equivalent (TEQ) value. clu-in.org |
| Advantages | Rapid, high-throughput, cost-effective for screening. nih.gov |
| Limitations | Lower specificity than mass spectrometry, results are often semi-quantitative and require confirmation by a reference method. |
Nanospray Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Nanospray electrospray ionization (nano-ESI) is a variation of electrospray ionization that utilizes a much lower flow rate. nih.gov This results in smaller droplets and improved ionization efficiency, leading to enhanced sensitivity. nih.gov When coupled with tandem mass spectrometry (MS/MS), nano-ESI can be a powerful tool for the analysis of a wide range of compounds.
While not a conventional method for routine dioxin analysis due to their nonpolar nature, research into advanced ionization techniques is ongoing. Nanospray desorption electrospray ionization (nano-DESI) combined with MS/MS has been used for the in-situ imaging and identification of various metabolites and lipids directly from biological tissues without sample pretreatment. nih.gov This highlights the potential for developing sensitive ESI-based methods for persistent organic pollutants like 1,2,4,6,7,9-HxCDD in the future, potentially offering rapid analysis with minimal sample preparation.
Quality Assurance and Quality Control in Analysis
Rigorous quality assurance (QA) and quality control (QC) procedures are essential for ensuring the reliability and validity of analytical data for 1,2,4,6,7,9-HxCDD. researchgate.netpageplace.de These procedures encompass all stages of the analytical process, from sample collection to data reporting.
Key QA/QC elements in dioxin analysis include:
Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced during the analytical process.
Laboratory Control Spikes: Analyzing a clean matrix spiked with a known amount of the analyte to assess the accuracy of the method.
Matrix Spike/Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method.
Internal Standard Recoveries: Monitoring the recovery of isotopically labeled internal standards to ensure the efficiency of the extraction and cleanup procedures.
Calibration: Establishing a calibration curve with a series of standards to ensure the accurate quantification of the analyte. epa.gov
Confirmation of Identity: Verifying the presence of the analyte by meeting specific criteria, such as the correct retention time and ion abundance ratios.
Adherence to established protocols and the consistent application of these QA/QC measures are crucial for generating defensible data in the analysis of 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin.
Mechanistic Research on 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin and Dioxin Like Activity
Aryl Hydrocarbon Receptor (AhR) Binding Dynamics
The initial event in the mechanism of action for dioxin-like compounds is binding to the AhR. nih.govnih.gov This receptor is a cytosolic protein that, upon binding with a suitable ligand, triggers a cascade of events leading to changes in gene expression. nih.govmdpi.com The affinity of a specific congener for the AhR is a primary determinant of its potential to elicit a biological or toxic response. nih.gov
Structure-Activity Relationships for AhR Affinity
The science of structure-activity relationships (SAR) for dioxin-like compounds is well-established and clearly explains the low biological activity of 1,2,4,6,7,9-HxCDD. High-affinity binding to the AhR is critically dependent on several structural features:
Planarity: The molecule must be relatively flat to fit into the receptor's binding pocket.
Lateral Halogenation: The presence of halogen atoms (chlorine, in this case) at the lateral positions—2, 3, 7, and 8—is the most crucial requirement for high-affinity binding. nih.gov
1,2,4,6,7,9-HxCDD lacks chlorine atoms at the critical 2, 3, and 8 lateral positions. This substitution pattern sterically hinders the molecule from effectively binding within the AhR's ligand-binding pocket. nih.gov Consequently, its affinity for the receptor is negligible compared to congeners with the 2,3,7,8-substitution pattern, rendering it essentially inactive as a direct AhR agonist. nih.gov
AhR-Mediated Gene Expression and Signal Transduction
The binding of a potent ligand to the AhR initiates a well-defined signal transduction pathway that alters the expression of a battery of genes. nih.govnih.gov
Enzyme Induction Pathways (e.g., AHH activity)
Upon ligand binding and nuclear translocation, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), which are located in the promoter regions of target genes. nih.govescholarship.org A primary and well-studied outcome of this activation is the induction of xenobiotic-metabolizing enzymes, particularly Cytochrome P450 1A1 (CYP1A1). escholarship.org The activity of CYP1A1 is often measured as aryl hydrocarbon hydroxylase (AHH) activity. nih.gov
However, because 1,2,4,6,7,9-HxCDD has an extremely low affinity for the AhR, it is a very weak or inactive inducer of this pathway. Studies on other non-2,3,7,8-substituted congeners, such as 1,3,6,8-TCDD, show that even at high concentrations, they only produce minimal AHH induction compared to the potent inducer 2,3,7,8-TCDD. nih.gov Therefore, 1,2,4,6,7,9-HxCDD is not expected to be a significant inducer of AHH activity or other AhR-mediated enzyme pathways.
Comparative Potency and Toxic Equivalency Factors (TEFs)
To assess the risk of complex mixtures of dioxin-like compounds, the scientific community developed the Toxic Equivalency Factor (TEF) concept. wikipedia.orgepa.gov A TEF expresses the relative potency of a specific congener compared to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org The total dioxin-like toxicity of a mixture can be expressed as a single value, the Toxic Equivalency (TEQ), by summing the product of the concentration of each congener and its respective TEF. wikipedia.orgcdc.gov
The World Health Organization (WHO) has established TEFs for the most significant dioxin-like compounds. The table below shows the internationally accepted WHO-2005 TEFs for several polychlorinated dibenzo-p-dioxins (PCDDs) for mammals, highlighting the importance of the 2,3,7,8 substitution pattern.
Table 1: WHO-2005 Toxic Equivalency Factors (TEFs) for Selected PCDDs
Derivation and Application of TEFs for HxCDDs
The Toxic Equivalency Factor (TEF) is a tool used to assess the risk of complex mixtures of dioxin-like compounds. cdc.govepa.gov This concept is based on the understanding that these compounds, while varying in their individual toxicity, share a common mechanism of action through the Aryl Hydrocarbon (Ah) receptor. wikipedia.orgresearchgate.net The TEF methodology simplifies risk assessment by expressing the toxicity of different dioxin-like congeners in terms of a single, well-studied compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is the most potent member of this class and is assigned a TEF of 1.0. cdc.govnih.gov
TEFs are derived through expert scientific judgment, consolidating data from a wide range of in vivo and in vitro studies. epa.govvu.nl The relative potency (ReP) of a specific congener compared to TCDD is determined for various toxicological endpoints, such as enzyme induction, thymic atrophy, and body weight loss. nih.gov A comprehensive database of these ReP values is evaluated to assign a single TEF value for each compound. vu.nl For a compound to be included in the TEF scheme, it must bind to the Ah receptor, elicit Ah receptor-mediated biochemical and toxic responses, and be persistent and accumulate in the food chain.
The primary application of TEFs is to calculate the total Toxic Equivalence (TEQ) of a mixture. cdc.govepa.gov The concentration of each individual dioxin-like compound in a sample is multiplied by its assigned TEF to determine its toxic equivalent concentration (TEC). cdc.gov These TECs are then summed to yield a single TEQ value for the entire mixture, which represents the combined TCDD-equivalent toxicity. cdc.govepa.gov This TEQ value can then be used in risk assessments. vu.nlnih.gov
A crucial factor for a polychlorinated dibenzo-p-dioxin (B167043) (PCDD) to exhibit significant dioxin-like toxicity and thus be assigned a TEF is the presence of chlorine atoms at positions 2, 3, 7, and 8. The specific compound of interest, 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,7,9-HxCDD), lacks this 2,3,7,8-substitution pattern. Consequently, it is not considered to have significant dioxin-like toxicity and is not assigned a TEF by regulatory bodies like the World Health Organization (WHO). The TEFs for the toxicologically significant HxCDD congeners are based on their 2,3,7,8-chlorine substitution.
The table below presents the WHO-2005 TEFs for the three Hexachlorodibenzo-p-dioxin congeners that are included in the TEF scheme.
| Compound Name | Abbreviation | CAS Number | WHO-2005 TEF |
|---|---|---|---|
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,4,7,8-HxCDD | 39227-28-6 | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD | 57653-85-7 | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1,2,3,7,8,9-HxCDD | 19408-74-3 | 0.1 |
Additive Effects in Mixtures of Dioxin-Like Compounds
A foundational assumption of the TEF methodology is the principle of dose additivity. epa.govnih.gov This principle posits that the combined effect of a mixture of dioxin-like compounds can be predicted by simply summing the potency-adjusted doses of the individual constituents. researchgate.net In essence, it assumes that the compounds in the mixture act independently through a common mechanism of action without synergistic (greater than additive) or antagonistic (less than additive) interactions. sciencenews.org
This assumption of additivity has been evaluated for numerous endpoints, including carcinogenicity. nih.gov For instance, a two-year rodent cancer bioassay studied the effects of TCDD, 3,3′,4,4′,5-pentachlorobiphenyl (PCB-126), and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) individually and as a mixture. nih.gov The results demonstrated that the dose-response curve for the mixture could be accurately predicted from a combination of the potency-adjusted doses of the individual compounds. nih.govresearchgate.net The study concluded that the TEF values adequately predicted the incidence of liver tumors induced by the mixture, providing strong support for the use of dose additivity in cancer risk assessments for dioxins. nih.govresearchgate.net
The concept of potency-adjusted dose additivity has been a cornerstone of risk assessment for these compounds for decades. nih.gov The risk associated with a mixture of dioxin-like compounds is estimated based on the effects of TCDD, using the TEQ as the dose metric. nih.gov This approach relies on the similar shape of the dose-response curves for individual dioxin-like compounds and their mixtures. researchgate.net Research indicates that for endpoints such as hepatic, lung, and oral mucosal neoplasms, the shape of the dose-response curves is consistent across studies of individual chemicals and their mixtures, further validating the additivity assumption. researchgate.net
In Vitro and In Vivo Correlation Studies
Significant research has focused on correlating the results from in vitro (cell-based) assays with in vivo (whole-animal) toxicological outcomes for dioxin-like compounds. These studies are crucial for understanding mechanisms of toxicity and for developing more efficient methods for screening and assessing the potential hazards of these chemicals. nih.govnih.gov A strong correlation has been established between in vitro bioassays that measure Ah receptor-mediated responses and various in vivo toxic endpoints. nih.govresearchgate.netfao.org
In vitro studies often utilize cell lines, such as the rat hepatoma H-4-II E cell line, to measure endpoints like the induction of enzymes, including aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD). nih.gov The potency of a compound in these assays is typically expressed as an EC50 value (the concentration that produces 50% of the maximum response).
These in vitro results have shown an excellent linear correlation with in vivo toxicity data. nih.govnih.gov For example, the -log EC50 values for AHH or EROD induction in cell culture correlate strongly with the -log ED50 values (the dose that causes an effect in 50% of the test units) for toxic effects observed in rats, such as thymic atrophy and body weight loss. nih.gov This suggests that in vitro enzyme induction data can be used to quantitatively estimate the in vivo toxicity of PCDD congeners. nih.gov Similar correlations have been observed in avian species, where in vitro EROD induction in cultured hepatocytes is significantly correlated with in vivo embryo mortality from egg injection studies. researchgate.net
This strong in vitro-in vivo correlation is rooted in the shared Ah receptor-mediated mechanism of action that underlies both the biochemical responses measured in cells and the toxic effects observed in organisms. nih.govnih.gov The ability of in vitro assays to predict in vivo potency supports their use in evaluating the relative sensitivity of different species to dioxin-like compounds and reduces the need for extensive in vivo toxicity testing. researchgate.net
The table below summarizes key endpoints used in correlation studies.
| Assay Type | Typical Endpoints Measured | Relevance |
|---|---|---|
| In Vitro | Aryl Hydrocarbon Hydroxylase (AHH) Induction | Measures Ah receptor-mediated enzyme induction in cell cultures. |
| In Vitro | Ethoxyresorufin-O-deethylase (EROD) Induction | A sensitive biomarker for Ah receptor activation in cell cultures (e.g., hepatocytes). |
| In Vivo | Thymic Atrophy | A well-characterized toxic effect of dioxin-like compounds in animal models. |
| In Vivo | Body Weight Loss | A general indicator of toxicity in whole-animal studies. |
| In Vivo | Hepatotoxicity (Liver Tumors) | A key endpoint for long-term carcinogenicity bioassays. |
Environmental Degradation and Remediation of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,2,4,6,7,9-HxCDD, the primary abiotic degradation mechanisms include photolysis and, to a lesser extent, atmospheric oxidation.
Photolysis Mechanisms (Direct and Sensitized)
Photolysis, or photodegradation, is the decomposition of molecules by light and represents the most effective natural degradation mechanism for polychlorinated dibenzo-p-dioxins (PCDDs) researchgate.net. This process can occur through direct or sensitized pathways.
Direct Photolysis: In direct photolysis, the HxCDD molecule directly absorbs ultraviolet (UV) radiation from sunlight, leading to an excited state. This excess energy can cause the cleavage of carbon-chlorine bonds, resulting in a stepwise reductive dechlorination. For similar HxCDD isomers, studies have shown that chlorine atoms in lateral positions (2, 3, 7, and 8) are more readily cleaved than those in peri positions (1, 4, 6, and 9). The process typically leads to the formation of less chlorinated, and often less toxic, pentachlorodibenzo-p-dioxins (PeCDDs) and tetrachlorodibenzo-p-dioxins (TCDDs) nih.gov. Solutions of HxCDD congeners have been shown to be sensitive to light, degrading upon exposure to sunlight or artificial UV irradiation researchgate.net.
Sensitized Photolysis: This process involves a "sensitizer" molecule, such as humic substances or titanium dioxide (TiO2), which absorbs light energy and transfers it to the HxCDD molecule, initiating degradation. This can also occur via the generation of reactive species like hydroxyl radicals. Photocatalytic procedures using TiO2 films under UV irradiation have demonstrated significantly faster degradation rates for HxCDDs compared to direct photolysis nih.gov. The rate of degradation in these systems tends to decrease as the degree of chlorination increases nih.gov.
The rate of photolysis is influenced by the environmental medium. While it can be relatively rapid in organic solvents or on surfaces, its effectiveness in soil and sediment is limited by the availability of light.
| Degradation Process | HxCDD Isomer Studied | Medium/Conditions | Observed Rate/Half-life | Reference |
| Direct Photolysis | 1,2,3,6,7,8-HxCDD | Solid Phase / UV light | Rate Constant: 0.0666 h⁻¹ | nih.gov |
| Photocatalysis | 1,2,3,6,7,8-HxCDD | TiO₂ film / 365 nm UV | Rate Constant: 0.2474 h⁻¹ | nih.gov |
Oxidative Degradation in the Atmosphere
The primary oxidative species in the troposphere responsible for the degradation of organic compounds is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere nih.govscispace.com. The reaction with •OH radicals is a significant atmospheric removal process for many persistent organic pollutants nih.gov.
However, the atmospheric fate of 1,2,4,6,7,9-HxCDD is dictated by its physical properties. Due to its very low vapor pressure, it is expected to exist almost exclusively adsorbed to particulate matter in the ambient atmosphere asm.org. This partitioning onto particles significantly limits its availability for gas-phase reactions with hydroxyl radicals. Consequently, direct photooxidation in the atmosphere is not considered a major degradation pathway for this compound asm.org. While the compound is airborne, its degradation is more likely to be governed by the photolytic processes on the surface of the particles or by eventual deposition to soil and water.
Hydrolytic Stability in Environmental Media
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of 1,2,4,6,7,9-HxCDD, like other PCDDs, consists of stable aromatic rings and ether linkages, with chlorine atoms bonded to the rings. This structure lacks functional groups that are susceptible to hydrolysis. As a result, 1,2,4,6,7,9-HxCDD is considered hydrolytically stable and is not expected to undergo hydrolysis under typical environmental conditions asm.org.
Bioremediation Strategies
Bioremediation utilizes microorganisms to break down environmental pollutants. For PCDDs, this approach offers a potentially cost-effective and environmentally sound method for decontamination.
Aerobic Biodegradation Pathways
Under aerobic (oxygen-present) conditions, certain bacteria can degrade PCDDs, although the process is generally slow and more effective for less-chlorinated congeners uth.gr. The initial step in the aerobic degradation of dioxins is typically an attack by a dioxygenase enzyme.
Bacterial Catabolism (e.g., Sphingomonas wittichii)
One of the most well-studied dioxin-degrading microorganisms is the bacterium Sphingomonas wittichii (strain RW1) nih.govdoe.gov. This bacterium can utilize unchlorinated dibenzo-p-dioxin (B167043) as its sole source of carbon and energy and can co-metabolize a range of chlorinated congeners doe.govnih.gov.
The catabolic pathway in S. wittichii RW1 is initiated by a ring-hydroxylating dioxygenase enzyme nih.gov. This enzyme attacks one of the aromatic rings at an angular position adjacent to the ether bridge, incorporating two hydroxyl groups. This creates an unstable hemiacetal, which spontaneously cleaves.
Studies on the closely related 1,2,3,4,7,8-HxCDD have demonstrated this pathway, showing its transformation into metabolites such as tetrachlorocatechol (B74200) nih.govasm.orgnih.gov. The specific substitution pattern of chlorine atoms on the dioxin molecule significantly influences its degradability by the bacterium nih.govnih.gov. While 1,2,3,4,7,8-HxCDD is degraded, other congeners like 1,2,3,7,8-PeCDD and 2,3,7-trichlorodibenzo-p-dioxin (B1595472) were found to be resistant to attack by S. wittichii RW1, highlighting the enzyme's specificity nih.govnih.gov. Although the specific degradation of 1,2,4,6,7,9-HxCDD has not been detailed, the established pathway for other HxCDDs serves as the primary model for its potential aerobic bacterial catabolism.
| Organism | Substrate Isomer | Key Enzyme System | Identified Metabolites | Reference |
| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-HxCDD | Dioxin Dioxygenase | Tetrachlorocatechol, 2-methoxy-3,4,5,6-tetrachlorophenol | nih.govasm.orgcapes.gov.br |
| Sphingomonas wittichii RW1 | 1,2,3-Trichlorodibenzo-p-dioxin | Dioxin Dioxygenase | 3,4,5-Trichlorocatechol | nih.govnih.gov |
Fungal Degradation Mechanisms
Certain fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including chlorinated dioxins. This capability is largely attributed to their extracellular lignin-modifying enzymes.
Lignin-degrading fungi, such as those from the genus Phanerochaete, secrete a suite of powerful oxidative enzymes. The primary enzymes involved in the degradation of complex aromatic compounds are lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes are not specific to lignin but can co-metabolically degrade various xenobiotic compounds, including HxCDDs.
The degradation process is initiated by the oxidative attack of these enzymes on the dioxin structure. For instance, the degradation of 2,7-dichlorodibenzo-p-dioxin (B167052) by Phanerochaete chrysosporium involves the oxidative cleavage of the dioxin ring, a process catalyzed by LiP. This initial step generates chlorinated benzoquinone intermediates. These intermediates then undergo a series of reduction, methylation, and further oxidation reactions, leading to the removal of chlorine atoms before the aromatic ring is ultimately cleaved. While the specific pathway for 1,2,4,6,7,9-HxCDD is not fully elucidated, it is expected to follow a similar pattern of enzymatic attack and degradation.
| Enzyme | Role in Dioxin Degradation |
| Lignin Peroxidase (LiP) | Catalyzes the initial oxidative cleavage of the dioxin ring structure, a critical step in initiating the degradation cascade. |
| Manganese Peroxidase (MnP) | Oxidizes intermediate compounds, contributing to the further breakdown of the molecule and the removal of chlorine substituents. |
| Laccase | A multi-copper oxidase that can also participate in the oxidation of phenolic intermediates, although its direct role in the initial attack on highly chlorinated dioxins is less defined. |
Anaerobic Reductive Dechlorination
Under anaerobic conditions, a key degradation pathway for highly chlorinated compounds like 1,2,4,6,7,9-HxCDD is reductive dechlorination. This process involves the removal of chlorine atoms from the dioxin molecule, with a concurrent addition of hydrogen atoms.
The primary microorganisms implicated in the reductive dechlorination of chlorinated dioxins belong to the genus Dehalococcoides. nih.govdoi.org These anaerobic bacteria are known as organohalide-respiring bacteria because they can use chlorinated compounds as electron acceptors for energy production, a process termed dehalorespiration. nih.govresearchgate.net
Enrichment cultures from contaminated sediments have demonstrated the ability to dechlorinate various polychlorinated dibenzo-p-dioxins (PCDDs). nih.govfrontiersin.org The dechlorination process typically proceeds sequentially, with the removal of one chlorine atom at a time. For higher chlorinated dioxins, the removal of chlorine atoms from the lateral positions (2, 3, 7, and 8) is a critical step in reducing the toxicity of the compound. Studies on other PCDDs have shown that dechlorination can lead to the formation of less chlorinated and consequently less toxic congeners. frontiersin.orgnih.gov
| Microbial Genus | Role in Anaerobic Dechlorination |
| Dehalococcoides | A key group of bacteria capable of organohalide respiration, using chlorinated dioxins as terminal electron acceptors and mediating their reductive dechlorination. nih.govdoi.orgresearchgate.net |
| Dehalobacter | Implicated in the reductive dechlorination of other chlorinated aromatic compounds and may play a role in dioxin degradation within mixed microbial communities. |
| Sulfurospirillum | Found in dioxin-dechlorinating enrichment cultures, suggesting a potential role in the overall degradation process, possibly in synergy with other dechlorinating bacteria. frontiersin.org |
| Trichococcus | Also identified in microbial consortia that exhibit dioxin dechlorination activity, indicating its potential involvement in the complex anaerobic food web that supports this process. frontiersin.org |
The removal of chlorine atoms during anaerobic reductive dechlorination can exhibit stereospecificity, meaning that chlorine atoms at certain positions on the dioxin molecule are preferentially removed over others. This specificity is dictated by the enzymes involved in the dehalorespiration process.
For PCDDs, there is a general pattern of removing chlorine atoms from the peri-positions (1, 4, 6, and 9) before the lateral positions (2, 3, 7, and 8). frontiersin.org This is significant because the toxicity of dioxin congeners is largely determined by the presence of chlorine atoms at the 2, 3, 7, and 8 positions. The stereospecific removal of these lateral chlorines is a key detoxification step. While the precise stereospecificity for 1,2,4,6,7,9-HxCDD has not been extensively detailed, it is anticipated that microbial populations would target the removal of chlorine atoms from the lateral positions to yield less toxic pentachlorinated and tetrachlorinated congeners.
Advanced Remediation Technologies
In addition to biological degradation, several advanced technologies are being explored for the remediation of sites contaminated with 1,2,4,6,7,9-HxCDD. These technologies often involve chemical or physical processes to either remove or destroy the contaminant.
Adsorption-Based Approaches (e.g., Nanomaterials)
Adsorption is a process where a substance adheres to the surface of another substance. In the context of remediation, contaminants are adsorbed onto a material, effectively removing them from the surrounding environment. Nanomaterials are particularly promising for this application due to their high surface-area-to-volume ratio, which provides a large number of active sites for adsorption. semanticscholar.org
Various nanomaterials, including metal-based nanoparticles, carbon nanotubes, and graphene, have been investigated for their ability to adsorb persistent organic pollutants. nih.gov The mechanism of adsorption can involve physical forces (van der Waals forces) or chemical bonding between the contaminant and the nanomaterial surface. For a nonpolar molecule like 1,2,4,6,7,9-HxCDD, hydrophobic interactions with the surface of carbon-based nanomaterials are likely to be a significant adsorption mechanism.
| Nanomaterial | Potential Adsorption Mechanism for HxCDD |
| Carbon Nanotubes | High surface area and hollow structure provide numerous sites for the adsorption of organic molecules through hydrophobic and π-π stacking interactions. |
| Graphene | A single layer of carbon atoms with a very high specific surface area, allowing for strong adsorption of aromatic compounds like HxCDD via π-π interactions. |
| Metal Oxide Nanoparticles | Can be functionalized to enhance their affinity for specific contaminants. Adsorption may occur through surface complexation or electrostatic interactions, depending on the modification. |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). doi.org These radicals are highly reactive and non-selective, allowing them to degrade a wide range of persistent organic pollutants, including HxCDDs.
One of the most studied AOPs for dioxin degradation is photocatalysis using titanium dioxide (TiO2) nanoparticles. acs.orgresearchgate.net When TiO2 is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species attack the dioxin molecule, leading to its degradation. Studies have shown that the rate of photocatalytic degradation of PCDDs decreases as the number of chlorine atoms increases. acs.org The degradation is believed to be initiated by hydroxyl radical attack, leading to the cleavage of the aromatic ring without the formation of stable dechlorinated intermediates. acs.org
Other AOPs, such as the Fenton process, which uses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, have also been shown to be effective in degrading a variety of organic pollutants and could potentially be applied to the remediation of HxCDD. pjoes.com
| Advanced Oxidation Process | Description |
| Photocatalysis (TiO2) | Utilizes UV light to activate a semiconductor catalyst (TiO2), generating highly reactive hydroxyl radicals that can mineralize HxCDD. The degradation rate is inversely related to the degree of chlorination. acs.orgresearchgate.net |
| Fenton's Reagent | A solution of hydrogen peroxide and an iron catalyst that produces hydroxyl radicals, leading to the oxidation of organic compounds. It is effective for a wide range of pesticides and industrial chemicals. pjoes.com |
| Ozonation | Involves the use of ozone (O3), a powerful oxidant, which can directly react with organic contaminants or decompose to form hydroxyl radicals, leading to their degradation. |
Combined Remediation Techniques for 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin
The remediation of soils and sediments contaminated with persistent organic pollutants such as this compound (1,2,4,6,7,9-HCDD) presents significant environmental challenges. Due to the compound's chemical stability and low bioavailability, single-technology approaches often prove insufficient for achieving adequate cleanup levels. Consequently, research has increasingly focused on combined or synergistic remediation techniques that integrate multiple processes to enhance the degradation and removal of such recalcitrant compounds. These strategies aim to overcome the limitations of individual methods by creating a more effective and efficient treatment train.
Combined remediation techniques often involve a sequential application of physical, chemical, and biological processes. The initial step may involve a physical or chemical treatment to increase the bioavailability of the contaminant, followed by a biological method for its ultimate degradation. The rationale behind this approach is that the initial treatment breaks down the complex structure of the contaminant or desorbs it from the soil matrix, making it more accessible to microbial attack.
Commonly explored combined remediation strategies for chlorinated compounds, which could be conceptually applied to 1,2,4,6,7,9-HCDD, include:
Chemical Oxidation followed by Bioremediation: This approach uses chemical oxidants to partially degrade the target compound, with the resulting less chlorinated and more biodegradable intermediates being subsequently mineralized by microorganisms.
Soil Washing followed by Bioremediation: Soil washing with surfactants or solvents can extract the contaminant from the soil matrix. The resulting contaminant-rich effluent can then be treated using bioreactors.
Photocatalysis combined with Biodegradation: This technique utilizes photocatalysts to initiate the degradation of the contaminant, with subsequent biological treatment to complete the mineralization process.
Ecological Implications and Risk Assessment Methodologies for 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin
Ecotoxicological Risk Characterization
Ecotoxicological risk characterization is the process of estimating the likelihood of adverse ecological effects occurring from exposure to environmental stressors. rmpcecologia.com For complex mixtures of dioxin-like compounds, this often involves the use of the Toxicity Equivalence (TEQ) methodology. epa.gov This approach sums the concentrations of individual congeners multiplied by their respective TEFs to derive a total toxic equivalent concentration, which can then be compared to established toxicity reference values.
The U.S. EPA has developed a framework for ecological risk assessment that provides a structured approach for evaluating the potential adverse effects of stressors. rmpcecologia.comepa.gov This framework consists of three main phases: problem formulation, analysis, and risk characterization. researchgate.net
Problem Formulation : This initial phase defines the scope of the assessment, identifies the stressors (in this case, 1,2,4,6,7,9-HxCDD and other dioxins), the ecological receptors of concern, and the endpoints to be evaluated.
Analysis : This phase involves characterizing the exposure of ecological receptors to the stressor and evaluating the relationship between exposure levels and adverse effects.
Risk Characterization : In this final phase, the information from the analysis is integrated to estimate the probability and magnitude of adverse ecological effects. nih.gov
The application of the toxicity equivalence methodology is a key component of the risk assessment framework for dioxin-like compounds. epa.gov This methodology strengthens the assessment of risks posed by complex mixtures of these chemicals. epa.gov
Ecological risk assessments for dioxins are subject to numerous uncertainties and data gaps. epa.govnih.gov A primary source of uncertainty lies in the TEF values themselves, which are derived from a limited number of studies and may not be equally applicable across all species and toxic endpoints. nih.gov
Key uncertainties and data gaps include:
Limited Toxicity Data : There is a lack of specific toxicity data for many individual dioxin congeners, including 1,2,4,6,7,9-HxCDD, across a wide range of ecological receptors.
Extrapolation Between Species : Translating laboratory data from surrogate species to predict effects on other species in the field introduces uncertainty. nih.gov
Mixture Effects : The TEQ approach assumes additivity of toxicity, but synergistic or antagonistic interactions between different compounds in a mixture are possible and not fully understood. epa.gov
Environmental Fate and Bioavailability : The precise environmental behavior and bioavailability of 1,2,4,6,7,9-HxCDD in different environmental compartments are not fully characterized.
Analytical Limitations : Achieving sufficiently low detection limits for trace amounts of dioxins in environmental samples can be challenging, leading to uncertainty in exposure assessments. epa.gov
Addressing these uncertainties requires further research to refine TEF values, generate more congener-specific toxicity data, and better understand the complex interactions of these compounds in the environment.
Environmental Monitoring Programs and Trend Analysis
Environmental monitoring programs are essential for tracking the levels and trends of persistent organic pollutants like 1,2,4,6,7,9-HxCDD in the environment. These programs analyze various environmental media, including air, water, soil, sediment, and biota, to assess the extent of contamination and the effectiveness of regulatory actions.
Dioxins and dioxin-like compounds are not commercially produced but are formed as unintentional byproducts of various industrial and combustion processes. epa.gov Monitoring efforts, such as the EPA's Toxics Release Inventory (TRI), track the release of these compounds from industrial facilities. Data from such programs can be used to analyze trends in environmental concentrations over time.
For example, the EPA's National Study of Chemical Residues in Fish (NSCRF) has provided valuable data on the occurrence of various dioxin congeners in fish from U.S. waters. epa.govclu-in.org Such monitoring helps to identify areas of high contamination and inform public health advisories, such as fish consumption advisories. epa.gov Long-term monitoring is crucial for understanding the environmental fate of 1,2,4,6,7,9-HxCDD and for evaluating the success of efforts to reduce its release into the environment.
Detection of Selected Dioxin Congeners in U.S. Fish (NSCRF Data)
| Congener | Detection Frequency at 388 Sites (%) | Maximum Concentration (ppt) | Mean Concentration (ppt) |
|---|---|---|---|
| 1,2,3,4,6,7,8-HpCDD | 89% | 249 | 10.5 |
| 2,3,7,8-TCDD | 70% | 204 | 6.8 |
| 1,2,3,6,7,8-HxCDD | 69% | Not Reported | Not Reported |
Global and Regional Distribution Patterns
Polychlorinated dibenzo-p-dioxins are ubiquitous environmental pollutants, found in various matrices including air, soil, sediment, and biota across the globe. Their distribution is largely driven by atmospheric transport from various combustion and industrial sources. While specific data for the 1,2,4,6,7,9-HxCDD isomer is limited, general distribution patterns for HxCDD congeners can provide some insight.
Studies of sediment cores from lakes in central Chile have identified the presence of various PCDD/F congeners, with highly chlorinated forms like OCDD and OCDF being the most abundant, accounting for 70-90% of the total composition. This suggests that atmospheric transport and deposition are the primary pathways for these compounds into the lake sediments, as the lake is not directly impacted by industrial activities.
In more industrialized regions, such as the Great Lakes in North America, a complex mixture of PCDD/F congeners is found in sediments. While atmospheric deposition is a primary source to the depositional areas of Lakes Superior and Huron, industrial inputs from wood treatment plants, pulp and paper mills, and chemical manufacturing have contributed to higher concentrations in nearshore and tributary sites. researchgate.net
Data from a study on soils in the Denver Front Range in the United States, which analyzed for 17 different 2,3,7,8-substituted PCDD and PCDF congeners, could potentially include HxCDD isomers. However, specific concentrations for the 1,2,4,6,7,9-HxCDD congener are not explicitly detailed in the available literature.
Even in remote regions like Antarctica, PCDD/Fs have been detected, albeit at trace levels. One study quantified octachlorodibenzo-p-dioxin (B131699) (OCDD) and 1,2,3,4,7,8/1,2,3,4,7,9-hexachlorodibenzofuran (HxCDF), highlighting the long-range atmospheric transport of these persistent organic pollutants. unive.it
The following table provides a general overview of HxCDD concentrations found in various global regions, although it is important to note that these often represent the sum of HxCDD isomers and not specifically the 1,2,4,6,7,9 congener.
| Region | Environmental Matrix | HxCDD Concentration Range | Predominant Congeners |
| Central Chile | Lake Sediment | Not specified for HxCDD | OCDD, OCDF |
| Great Lakes, North America | Lake Sediment | Variable, higher near industrial sites | Mixture of congeners |
| Antarctica | Marine Environment | Trace levels | OCDD, HxCDF |
This table is illustrative and based on general findings for PCDD/Fs. Specific concentration data for 1,2,4,6,7,9-HxCDD is not widely available.
Temporal Trends in Environmental Concentrations
Dated sediment cores from lakes and reservoirs serve as valuable archives for reconstructing the historical deposition of persistent pollutants like PCDDs. These records generally show an increase in PCDD concentrations starting from the mid-20th century, coinciding with increased industrial activity, followed by a decline in more recent decades due to regulatory measures and improved emission controls.
A study of a sediment core from a reservoir in central Taiwan, dated using 210Pb and 137Cs analysis, revealed that the highest concentrations of PCDD/Fs occurred around 1985. researchgate.net The subsequent decrease in concentrations from 1989 onwards is attributed to the regulation of pentachlorophenol (B1679276) (PCP) production and PCB manufacturing in Taiwan. researchgate.net
Similarly, analysis of suspended sediments from the Niagara River, a tributary to Lake Ontario, showed a general trend of decreasing PCDD/F concentrations from 1980 to 2002. nih.gov This decline is linked to the implementation of control measures and the remediation of hazardous waste facilities in the watershed. nih.gov
In Finland, a study of osprey eggs collected between 1972 and 2017 showed a significant decrease in the concentrations of all chlorinated compounds, including PCDD/Fs. nih.gov The congener profile in one of the study areas, Lake Vanajanselkä, was dominated by 1,2,3,6,7,8-HxCDD. nih.gov
While these studies provide valuable insights into the temporal trends of PCDDs as a group, and occasionally for specific HxCDD isomers, there is a notable lack of specific historical data for the 1,2,4,6,7,9-HxCDD congener in environmental archives.
The table below illustrates the general temporal trends of PCDD/Fs observed in different locations.
| Location | Environmental Matrix | Period of Peak Concentration | Trend |
| Central Taiwan Reservoir | Sediment Core | Around 1985 | Decreasing since 1989 |
| Niagara River, North America | Suspended Sediment | Pre-1980s | Generally decreasing from 1980-2002 |
| Finland | Osprey Eggs | Pre-1970s | Significantly decreasing from 1972-2017 |
This table reflects general trends for PCDD/Fs. Specific temporal data for 1,2,4,6,7,9-HxCDD is not available in the reviewed literature.
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling for Dioxin Research
Computational chemistry provides powerful tools for investigating the properties and behaviors of dioxins at the molecular level, offering insights that are often difficult to obtain through experimental methods alone.
Ab initio quantum chemistry methods, which are based on first principles, solve the electronic Schrödinger equation using only physical constants and the positions of atoms as input. wikipedia.org These methods, along with semiempirical approaches, are instrumental in predicting the chemical properties, stability, and potential transformation pathways of dioxin congeners. By calculating molecular structures, electron densities, and energies, researchers can model how a compound like 1,2,4,6,7,9-HCDD might degrade or transform in the environment. wikipedia.org For instance, these calculations can help predict the most likely points of attack for hydroxyl radicals in the atmosphere or microbial enzymes in the soil, providing a theoretical foundation for understanding its environmental fate.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or toxicity. ijnrd.orgmdpi.com For dioxins, QSAR models are developed to predict the toxicity of various congeners based on their molecular descriptors. researchgate.net This is particularly valuable for less-studied compounds like 1,2,4,6,7,9-HCDD.
Research has shown that descriptors such as molecular polarizability and orbital energies, like the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), are key factors in determining the atmospheric reaction rates and toxicity of PCDDs. researchgate.netnih.gov By developing robust QSAR models, scientists can estimate the toxic potential of numerous dioxin-like compounds, aiding in risk assessment and prioritizing congeners for further toxicological study. scholarsresearchlibrary.com
| QSAR Parameter/Descriptor | Relevance to Dioxin Research | Typical Finding |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the susceptibility of the molecule to electrophilic attack, influencing reaction rates with oxidants like OH radicals. nih.gov | Found to be a main factor in determining OH-initiated reaction rate constants (kOH) for PCDDs. nih.gov |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons, which can be a factor in its toxic mechanism. nih.gov | Used in conjunction with EHOMO to understand reactivity. nih.gov |
| Molecular Polarizability | Correlates with the molecule's ability to interact with biological receptors, such as the Aryl hydrocarbon Receptor (AhR). researchgate.net | QSAR models using polarizability have explained significant variation in AhR binding affinities of PCDDs. researchgate.net |
| Number and Position of Chlorine Atoms | Directly influences the lipophilicity, persistence, and steric hindrance of the molecule, affecting its toxicity and environmental fate. nih.gov | The number of chlorine atoms is often more effective than their specific positions in determining reaction rates; rates decrease as chlorination increases. nih.gov |
Omics Approaches in Mechanistic Elucidation
"Omics" technologies refer to a suite of high-throughput methods used to analyze large sets of biological molecules. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing toxicology by providing a holistic view of how a substance affects a biological system. unimi.itnih.gov In the context of 1,2,4,6,7,9-HCDD, omics can elucidate its mechanism of action by revealing changes in gene expression, protein levels, and metabolic pathways following exposure. This multi-level analysis helps to build comprehensive network models of the toxicological effects, moving beyond a single-target approach to understand the broader systemic impact. nih.govembopress.org
| Omics Technology | Biological Molecules Analyzed | Application in Dioxin Research |
|---|---|---|
| Genomics | DNA | Identifies genetic predispositions or mutations that may alter susceptibility to dioxin toxicity. |
| Transcriptomics | RNA (gene expression) | Measures which genes are turned on or off in response to dioxin exposure, revealing affected cellular pathways. nih.gov |
| Proteomics | Proteins | Quantifies changes in the levels and modifications of proteins, providing insight into the functional cellular response to dioxins. nih.gov |
| Metabolomics | Metabolites (small molecules) | Profiles the small-molecule metabolites in a system, indicating how dioxin exposure disrupts metabolic processes. unimi.it |
Novel Bioremediation and Abatement Technologies
Given the persistence of dioxins in the environment, developing effective and sustainable remediation technologies is a critical research area. nih.govscholarsresearchlibrary.com Novel bioremediation approaches leverage biological processes to degrade or detoxify contaminants like 1,2,4,6,7,9-HCDD. neptjournal.com
Key technologies include:
Microbial Degradation: Utilizing bacteria and fungi that have evolved enzymatic pathways capable of breaking down chlorinated compounds. neptjournal.com
Phytoremediation: Employing plants, such as zucchini and cucumber, which can take up, accumulate, and sometimes degrade dioxins from the soil. nih.gov
Composting: Aerobic composting has demonstrated high efficiency in removing dioxins from contaminated soil, with removal rates ranging from 65% to 85%. nih.gov
Nanobioremediation: An emerging field that combines the use of microorganisms with nanotechnology to enhance the breakdown of recalcitrant pollutants. neptjournal.comresearchgate.net
These green technologies offer a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. nih.govneptjournal.com
Integrated Environmental Management and Policy Implications
Effective management of risks associated with 1,2,4,6,7,9-HCDD requires an integrated approach that combines scientific research, advanced monitoring, and robust policy. A cornerstone of dioxin risk management is the concept of Toxic Equivalency Factors (TEFs). navy.mil The TEF for a specific dioxin congener indicates its toxicity relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. nih.gov The 1,2,3,7,8,9-HCDD isomer has been assigned a TEF of 0.1. nih.gov
Policy implications stemming from ongoing research include:
Refining TEF values as new toxicological data becomes available.
Developing and implementing sensitive analytical methods for monitoring low levels of specific congeners in environmental samples like soil, water, and fly ash. nih.gov
Establishing evidence-based soil and water quality guidelines.
Promoting the adoption of novel and sustainable remediation technologies for contaminated sites. nih.gov
Fostering international cooperation to manage persistent organic pollutants that cross national boundaries.
By integrating advanced computational models, omics-based mechanistic insights, and innovative remediation strategies, a more comprehensive and proactive framework for managing the environmental and health risks of 1,2,4,6,7,9-HCDD and other dioxins can be achieved.
Q & A
Basic: What analytical methods are recommended for detecting 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin in environmental samples?
Methodological Answer:
High-resolution gas chromatography coupled with tandem mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dioxins, including 1,2,4,6,7,9-HexaCDD. Key steps include:
- Sample Preparation : Use accelerated solvent extraction (ASE) with toluene or nonane for lipid-rich matrices (e.g., soil, tissue) .
- Cleanup : Multi-column purification (e.g., silica gel, Florisil, and activated carbon) to eliminate co-eluting interferences .
- Quantification : Employ isotope dilution with C-labeled internal standards (e.g., C-1,2,4,6,7,9-HexaCDD) to correct for recovery losses .
- Detection Limits : Achieve sub-picogram levels (e.g., 50 pg/L in water) using EPA Method 1613B .
Basic: How should researchers address matrix interference during dioxin analysis?
Methodological Answer:
Matrix effects are mitigated through:
- Congener-Specific Separation : Use DB-5MS or equivalent capillary columns (60 m × 0.25 mm × 0.25 µm) to resolve 1,2,4,6,7,9-HexaCDD from co-eluting isomers like 1,2,4,6,8,9-HexaCDD .
- Isotope Dilution : Correct for signal suppression/enhancement by spiking C-labeled analogs prior to extraction .
- Quality Control : Validate recovery rates (70–130%) using certified reference materials (CRMs) such as BDD-302S or D-602S .
Advanced: How do researchers resolve contradictions in toxicity data between in vivo and in vitro models for 1,2,4,6,7,9-HexaCDD?
Methodological Answer:
Discrepancies arise from differences in metabolic activation and species-specific aryl hydrocarbon receptor (AhR) binding affinity. To reconcile
- AhR Activation Assays : Compare luciferase reporter gene responses in rodent hepatoma (Hepa1c1c7) vs. human (HepG2) cell lines .
- Dose-Response Modeling : Use benchmark dose (BMD) analysis to align in vitro EC values with in vivo LD data .
- Cross-Species Extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to account for bioavailability differences .
Advanced: What strategies optimize congener-specific quantification in complex dioxin mixtures?
Methodological Answer:
- HRMS Parameterization : Set resolving power >10,000 (10% valley) to distinguish isotopic clusters of 1,2,4,6,7,9-HexaCDD (M = 390.85) from adjacent congeners .
- Collision-Induced Dissociation (CID) : Use MS/MS transitions (e.g., m/z 390 → 355) to enhance selectivity in environmental matrices .
- Data Validation : Cross-check against NIST-certified spectra and interlaboratory studies (e.g., EPA Round Robin trials) .
Advanced: How does the toxic equivalency factor (TEF) for 1,2,4,6,7,9-HexaCDD compare to other dioxins?
Methodological Answer:
The WHO 2005 TEF framework assigns 1,2,4,6,7,9-HexaCDD a lower potency (TEF = 0.01) compared to 2,3,7,8-TCDD (TEF = 1). This is based on:
- Relative Potency (REP) : Derived from in vivo ED values for cytochrome P450 induction in rodent models .
- AhR Binding Affinity : Measured via competitive displacement assays using hepatic cytosolic fractions .
- Epidemiological Adjustments : Incorporate human biomonitoring data to refine TEFs for risk assessment .
Basic: What are the critical considerations for storing and handling dioxin standards?
Methodological Answer:
- Storage : Keep certified solutions (e.g., 50 µg/mL in toluene) at –20°C in amber glass vials to prevent photodegradation .
- Handling : Use PTFE-lined caps and glass syringes to avoid adsorption losses.
- Calibration : Prepare working standards gravimetrically in a ISO Class 5 environment to minimize contamination .
Advanced: How do environmental factors influence the bioaccumulation of 1,2,4,6,7,9-HexaCDD?
Methodological Answer:
- Lipophilicity : Log K ~6.7 drives partitioning into adipose tissue. Measure via solid-phase microextraction (SPME) in sediment/water systems .
- Half-Life Estimation : Use first-order kinetics models with half-life inputs from OECD 307 (soil) and 308 (aquatic) studies .
- Trophic Magnification : Quantify biomagnification factors (BMFs) in food webs using stable isotope analysis (δN) .
Advanced: What experimental designs address conflicting data on dioxin-induced epigenetic effects?
Methodological Answer:
- Multi-Omics Integration : Combine RNA-seq, methylome, and metabolomics data to identify consensus pathways (e.g., AhR-mediated miRNA dysregulation) .
- Dose-Range Finding : Use adaptive laboratory evolution (ALE) to expose model organisms (e.g., Danio rerio) to subchronic doses .
- Confounder Control : Apply mixed-effects models to adjust for covariates like age, diet, and co-exposure to PCBs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
